molecular formula C11H10F3NOS B6286508 Thiomorpholino(2,4,6-trifluorophenyl)methanone CAS No. 2643368-49-2

Thiomorpholino(2,4,6-trifluorophenyl)methanone

Cat. No.: B6286508
CAS No.: 2643368-49-2
M. Wt: 261.27 g/mol
InChI Key: NWQAIBGYSKRHGQ-UHFFFAOYSA-N
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Description

Thiomorpholino(2,4,6-trifluorophenyl)methanone is a chemical compound with the molecular formula C11H10F3NOS It is characterized by the presence of a thiomorpholine ring attached to a trifluorophenyl group via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiomorpholino(2,4,6-trifluorophenyl)methanone typically involves the reaction of thiomorpholine with 2,4,6-trifluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Thiomorpholino(2,4,6-trifluorophenyl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiomorpholino(2,4,6-trifluorophenyl)methanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine: A simpler analog without the trifluorophenyl group.

    2,4,6-Trifluorobenzoyl chloride: A precursor used in the synthesis of Thiomorpholino(2,4,6-trifluorophenyl)methanone.

    Thiomorpholino(2,4,6-trichlorophenyl)methanone: A similar compound with chlorine atoms instead of fluorine.

Uniqueness

This compound is unique due to the presence of both the thiomorpholine ring and the trifluorophenyl group. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, making it valuable for various applications .

Properties

IUPAC Name

thiomorpholin-4-yl-(2,4,6-trifluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NOS/c12-7-5-8(13)10(9(14)6-7)11(16)15-1-3-17-4-2-15/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQAIBGYSKRHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=C(C=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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